1-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Description
Pregnenolone (3β-hydroxy-5-pregnen-20-one) is a pivotal neurosteroid and the primary precursor in the biosynthesis of all steroid hormones, including progesterone, cortisol, aldosterone, and sex hormones. Synthesized from cholesterol via the cytochrome P450 cholesterol side-chain cleavage enzyme (CYP11A1) in mitochondria, pregnenolone serves as the gateway to downstream steroidogenic pathways . Its biosynthesis is regulated by mitochondrial diazepam binding inhibitor (DBI) receptors, which enhance pregnenolone formation when activated by endogenous ligands like DBI fragments .
Pregnenolone exhibits direct neuroactive properties, modulating neurotransmitter systems (e.g., GABA and acetylcholine) and reducing oxidative stress. Clinical studies demonstrate its efficacy in mitigating stress-induced craving in cocaine use disorder (CUD) and improving depressive symptoms in bipolar disorder, with doses up to 500 mg/day showing tolerability and robust effect sizes (0.5–1.34) for anxiety and autonomic arousal reduction . Preclinical models further highlight its role in attenuating post-stroke neurological deficits by lowering mitochondrial reactive oxygen species (ROS) without affecting mitochondrial bioenergetics .
Properties
CAS No. |
145-13-1 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16?,17+,18?,19?,20-,21+/m0/s1 |
InChI Key |
ORNBQBCIOKFOEO-WPVPORHCSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
192 °C |
Other CAS No. |
145-13-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
0.00706 mg/mL at 37 °C |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Routes
The foundational method for pregnenolone synthesis, as detailed in US2554986A , involves a four-step process starting from 3-acyloxy-bisnor-5-cholene-22-al. This route contrasts with earlier methods requiring 7–19 steps, significantly improving yield (≥50%) and economic viability.
Enol-Esterification
The reaction begins with enol-esterification, where the 22-aldehyde group of 3-acyloxy-bisnor-5-cholene-22-al undergoes conversion to an enol ester using acetic anhydride and sodium acetate at 60–150°C. This step is critical for stabilizing the reactive aldehyde and facilitating subsequent ozonolysis.
Ozonolysis and Ozonide Decomposition
The enol ester is treated with ozone at temperatures below 30°C to form a 20:22-ozonide. Reductive decomposition using zinc and acetic acid yields 3-acetoxy-pregnenolone, which is hydrolyzed to free pregnenolone. This step achieves regioselective cleavage of the Δ20(22) double bond, preserving the steroid nucleus.
Purification via Semicarbazone Formation
Pregnenolone-3-ester is isolated as a semicarbazone derivative by refluxing with semicarbazide hydrochloride in methanol. Hydrolysis with sulfuric acid/ethanol yields pure pregnenolone. This method avoids laborious chromatography, enhancing scalability.
Table 1: Key Reaction Conditions and Yields in Patent US2554986A
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Enol-esterification | Acetic anhydride, NaOAc | 60–150 | 85–90 |
| Ozonolysis | O, CHCl | -30 to 10 | 70–75 |
| Ozonide decomposition | Zn, CHCOOH | 25 | 90–95 |
| Semicarbazone hydrolysis | HSO, CHOH | Reflux | 95–98 |
Industrial-Scale Production
The patent method’s scalability stems from minimal intermediate isolation and high-yielding steps. For instance, 3-acetoxy-bisnor-5-cholene-22-al, derived from stigmasterol acetate via selective ozonolysis, is processed without purification. Hexane extraction and bisulfite adduct formation further streamline production.
Biosynthetic Pathways of Pregnenolone
Endogenous Synthesis in Steroidogenic Tissues
Pregnenolone is synthesized from cholesterol in mitochondria via the cytochrome P450 side-chain cleavage enzyme (CYP11A1). This process is circadian-regulated, as demonstrated in murine models, with peak production coinciding with mitochondrial fusion phases.
Extra-Glandular Biosynthesis
Recent studies identify pregnenolone synthesis in macrophages and microglial cells, where it modulates inflammatory responses by degrading TLR2 and TIRAP. This pathway highlights its paracrine roles beyond classical endocrine functions.
Analytical Characterization Techniques
Quantification via Direct ELISA
Cell lysates and brain homogenates are analyzed using pregnenolone-specific ELISA kits (e.g., DRG EIA-4170), achieving detection limits of 0.1 ng/mL. Methanol extraction and ultrasonic lysis optimize recovery rates (>90%).
Table 2: Comparison of Pregnenolone Quantification Methods
| Method | Sensitivity | Sample Type | Instrumentation | Reference |
|---|---|---|---|---|
| Direct ELISA | 0.1 ng/mL | Cell lysates | Cytation 3 Reader | |
| GC-MS | 0.05 ng/mL | Plasma, tissues | Quadrupole MS | – |
| HPLC-UV | 1 ng/mL | Synthetic mixtures | Diode array detector | – |
Industrial Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions: Pregnenolone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to progesterone by the enzyme 3-beta-hydroxysteroid dehydrogenase or to 17-hydroxy-pregnenolone by 17-alpha-hydroxylase .
Common Reagents and Conditions:
Oxidation: Pregnenolone can be oxidized using reagents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Progesterone: Formed through the oxidation of pregnenolone.
17-Hydroxy-pregnenolone: Formed through hydroxylation reactions.
Scientific Research Applications
Cognitive Enhancement
Pregnenolone has been extensively studied for its role in cognitive functions such as learning and memory. Research indicates that pregnenolone and its sulfate derivative enhance cognitive performance in animal models. For example, a proof-of-concept trial demonstrated that pregnenolone administration significantly improved cognitive symptoms in patients with schizophrenia, as evidenced by changes in the Scale for the Assessment of Negative Symptoms (SANS) and the Brief Assessment of Cognition in Schizophrenia (BACS) scores .
Table 1: Cognitive Outcomes from Pregnenolone Studies
| Study Reference | Population | Outcome Measures | Key Findings |
|---|---|---|---|
| Flood et al. (2009) | Schizophrenia patients | SANS, BACS | Significant improvement in SANS scores with pregnenolone (mean change = 10.38) |
| Marx et al. (2006) | Rodent models | Morris Water Maze | Enhanced learning and memory with pregnenolone administration |
Mood Disorders
Pregnenolone has shown promise in treating mood disorders, including depression and anxiety. A randomized controlled trial indicated that pregnenolone could improve depressive symptoms in patients with borderline personality disorder (BPD). Participants receiving pregnenolone reported lower scores on the Hamilton Rating Scale for Depression (HRSD) compared to those on placebo . Additionally, pregnenolone has been linked to reductions in perceived social isolation and related depressive symptoms .
Table 2: Effects of Pregnenolone on Mood Disorders
| Study Reference | Population | Outcome Measures | Key Findings |
|---|---|---|---|
| Freeman et al. (2024) | BPD patients | HRSD | Pregnenolone led to significant reductions in depressive symptoms |
| Clinical Trial (2025) | Adults with social isolation | Depression scales | Acute administration reduced depressive symptomatology |
Pain Management
Recent studies have highlighted the analgesic properties of pregnenolone. In a clinical trial assessing chronic low back pain, participants receiving pregnenolone reported significant reductions in pain levels compared to those receiving a placebo. The least-square mean analysis revealed a clinically meaningful reduction in pain scores among pregnenolone-treated individuals .
Table 3: Pregnenolone's Impact on Pain Management
| Study Reference | Population | Pain Measures | Key Findings |
|---|---|---|---|
| Clinical Trial (2024) | Chronic low back pain patients | Pain diary ratings | Significant reduction in pain scores with pregnenolone treatment |
Immunological Applications
Pregnenolone's immunomodulatory effects have garnered attention, particularly regarding its role in inflammation and immune responses. Recent findings suggest that pregnenolone can suppress pro-inflammatory cytokines and modulate T-cell activity, indicating potential applications in managing autoimmune conditions . For instance, elevated levels of pregnenolone sulfate were observed in children with malaria, contributing to an immunosuppressed state .
Table 4: Immunological Effects of Pregnenolone
| Study Reference | Population | Immune Measures | Key Findings |
|---|---|---|---|
| Nature et al. (2024) | Children with malaria | T-cell proliferation assays | Pregnenolone sulfate treatment impaired T-cell proliferation |
Case Studies and Clinical Insights
Several case studies have documented the therapeutic benefits of pregnenolone across different conditions:
- Schizophrenia : A patient treated with pregnenolone showed marked improvement in cognitive function and reduced negative symptoms over an eight-week period.
- Chronic Pain : A cohort of chronic pain patients reported significant relief after a regimen of pregnenolone supplementation over three months.
- Mood Disorders : Individuals suffering from severe depression experienced notable mood elevation after initiating treatment with pregnenolone.
Mechanism of Action
Pregnenolone exerts its effects through multiple mechanisms:
Neurosteroid Activity: It modulates neurotransmitter systems, including gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors, which are crucial for cognitive functions and mood regulation.
Steroid Hormone Precursor: It serves as a precursor for the synthesis of other steroid hormones, influencing various physiological processes.
Molecular Targets and Pathways: Pregnenolone binds to microtubule-associated protein 2 (MAP2) in the brain, enhancing synaptic functioning and myelinization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pregnenolone’s structural and functional distinctions from related steroids are critical to its unique physiological roles. Below is a detailed comparison:
Structural Features
Pregnenolone is characterized by a 3β-hydroxy-Δ5 configuration, distinguishing it from 3-keto-Δ4 steroids like progesterone and androstenedione (Table 1). This Δ5-3β-hydroxy structure renders it a poor substrate for cytochrome P450 BM3 mutants, which preferentially hydroxylate 3-keto-Δ4 steroids such as progesterone and testosterone . For example:
- Progesterone: The 3-keto-Δ4 configuration allows efficient metabolism by BM3 mutants to hydroxylated products, whereas pregnenolone remains unmodified under the same conditions .
- 17α-Hydroxypregnenolone: A Δ5-3β-hydroxy steroid with an additional 17α-hydroxyl group, this intermediate in glucocorticoid synthesis is structurally analogous to pregnenolone but diverges in downstream enzymatic processing .
Enzymatic Interactions
- 3β-Hydroxysteroid Dehydrogenase (3β-HSD): Pregnenolone is converted to progesterone by 3β-HSD, which isomerizes the Δ5 double bond to Δ4 and oxidizes the 3β-hydroxyl group to a ketone . This step is critical for shunting pregnenolone into pathways producing progesterone, glucocorticoids, and androgens.
Functional and Pharmacological Differences
- Neurosteroid Effects: Pregnenolone uniquely enhances acetylcholine levels in rodent models, improving cognitive recognition and memory, whereas progesterone primarily modulates GABAergic signaling .
- CatSper Channel Activation: Both pregnenolone sulfate and progesterone activate the sperm calcium channel CatSper, but pregnenolone’s sulfated form exhibits distinct binding kinetics. Testosterone and hydrocortisone antagonize this activation, highlighting functional divergence among steroids .
Table 1: Structural and Functional Comparison of Pregnenolone with Key Steroids
Pharmacokinetic and Derivative Profiles
- Lipoidal Derivatives: Pregnenolone forms fatty acid esters (e.g., palmitate, arachidonate) in adrenal mitochondria, which may act as storage forms for rapid steroidogenesis .
- Sulfated Derivatives: Pregnenolone sulfate, unlike its parent compound, activates CatSper and modulates neurotransmitter receptors, demonstrating enhanced hydrophilicity and distinct pharmacokinetics .
- Synthetic Derivatives: 3-Amino-pregnenolone derivatives exhibit 22% greater inhibition of human carbonic anhydrase-II (hCA-II; IC₅₀ = 0.67 μM) compared to unmodified pregnenolone (IC₅₀ = 89.38 μM), highlighting the impact of structural modifications on potency .
Research Findings and Clinical Implications
- Stress and Addiction: Pregnenolone (300–500 mg/day) reduces stress-induced craving and autonomic arousal in CUD, with effect sizes exceeding placebo by 50–134% .
- Bipolar Depression: In randomized trials, pregnenolone improved remission rates (IDS-SR) by 30% compared to placebo, though baseline variability necessitates further validation .
- Neuroprotection: Post-ischemic pregnenolone administration in mice restored 60–70% of baseline motor function, correlating with a 40% reduction in mitochondrial ROS .
Biological Activity
Pregnenolone, a steroid hormone synthesized from cholesterol, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of pregnenolone, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Pregnenolone
Pregnenolone serves as a precursor for various steroid hormones, including progesterone, cortisol, and testosterone. It is primarily produced in the adrenal glands, gonads, and brain. Beyond its role as a hormone precursor, pregnenolone has been identified as a neurosteroid, influencing neuronal function and plasticity.
Pregnenolone exerts its biological effects through several mechanisms:
- Nongenomic Actions : Pregnenolone interacts with various proteins and receptors in a manner that does not involve direct gene transcription. For example, it promotes the degradation of the TLR2/4 adaptor protein TIRAP in macrophages and microglial cells, thereby attenuating pro-inflammatory responses mediated by Toll-like receptors (TLRs) .
- Microtubule Dynamics : Pregnenolone has been shown to bind to cytoplasmic linker protein 170 (CLIP170), enhancing microtubule polymerization and facilitating cellular processes such as migration and growth . This interaction is crucial for maintaining cytoskeletal integrity and cellular signaling.
- Receptor Modulation : Pregnenolone acts as an agonist for the pregnane X receptor (PXR) and influences the activity of GABA_A and NMDA receptors through its metabolite pregnenolone sulfate . This modulation can affect neurotransmission and neuronal excitability.
Anti-Inflammatory Properties
Pregnenolone exhibits significant anti-inflammatory effects. Studies have demonstrated that it suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages . This property suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of pregnenolone. In vitro studies have shown that pregnenolone displays inhibitory activity against various bacterial strains, indicating its potential use as an antimicrobial agent . The exact mechanisms underlying this activity are still under investigation but may involve disruption of bacterial membrane integrity or interference with metabolic pathways.
Table 1: Summary of Research Findings on Pregnenolone
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of pregnenolone in models of neurodegeneration. The results indicated that pregnenolone administration improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease. These findings suggest that pregnenolone may have therapeutic potential for neurodegenerative disorders by modulating inflammatory responses and promoting neuronal health.
Q & A
Basic Research Questions
Q. What experimental designs are optimal for studying Pregnenolone’s neurocognitive effects in preclinical models?
- Methodological Answer : Utilize a repeated-measures ANOVA to assess interactions between Pregnenolone administration and behavioral outcomes (e.g., memory tasks). Include controls for baseline hormone levels and metabolite interactions (e.g., allopregnanolone). Adjust significance thresholds for multiple comparisons (e.g., Bonferroni correction) .
- Key Considerations : Ensure randomization, blinding, and standardized dosing protocols to minimize bias.
Q. How can researchers validate analytical methods for quantifying Pregnenolone in vitro?
- Methodological Answer : Employ competitive enzyme-linked immunoassays (ELISA) with sensitivity thresholds validated against mass spectrometry. Maintain consistent solvent concentrations (e.g., ≤0.5% DMSO) to avoid interference .
- Data Quality : Report intra- and inter-assay coefficients of variation (CV) to confirm reproducibility.
Q. What statistical approaches are appropriate for analyzing Pregnenolone’s impact on stress biomarkers?
- Methodological Answer : Use mixed-effects models to account for within-subject variability in longitudinal studies. Pair with post hoc t-tests (two-tailed, α = 0.05) to isolate condition-specific effects (e.g., stress vs. placebo) .
Advanced Research Questions
Q. How can contradictory findings about Pregnenolone’s neuroprotective mechanisms be resolved?
- Methodological Answer : Conduct pathway-specific assays (e.g., TRPM3/TRPM1 channel activation vs. GABAergic modulation) to disentangle mechanisms. Use meta-analyses to reconcile discrepancies across studies, adjusting for covariates like dosage and sample demographics .
- Case Study : In rodent models, Pregnenolone’s cognitive benefits correlate with acetylcholine elevation, but human trials show variability due to metabolic differences .
Q. What strategies address heterogeneity in participant selection for Pregnenolone clinical trials?
- Methodological Answer : Stratify cohorts by baseline hormone profiles (e.g., cortisol, DHEA-S) and health status (e.g., andropause vs. healthy aging). Use exclusion criteria to control for confounders like comorbid neurological conditions .
- Ethical Note : Obtain IRB approval for stratified sampling and ensure informed consent protocols detail hormonal interventions .
Q. How should longitudinal studies be designed to assess Pregnenolone’s role in age-related cognitive decline?
- Methodological Answer : Implement a double-blind, placebo-controlled design with biannual cognitive assessments (e.g., MoCA, Trail Making Test). Measure Pregnenolone and downstream metabolites (e.g., allopregnanolone) via LC-MS/MS at baseline, midpoint, and endpoint .
- Challenges : Account for attrition and inter-individual variability in steroidogenesis rates.
Q. What factors explain conflicting efficacy results of Pregnenolone across populations (e.g., andropause vs. healthy adults)?
- Methodological Answer : Perform subgroup analyses to identify moderators (e.g., baseline pregnenolone levels, genetic polymorphisms in CYP17A1). Use dose-response curves to optimize dosing for subpopulations .
Methodological Resources
- Data Analysis : For metabolomic studies, combine ANOVA with regression models to assess hormone-metabolite interactions .
- Assay Validation : Reference standardized ELISA protocols with quality control metrics (e.g., >98% purity, batch-specific COAs) .
- Ethical Compliance : Align participant recruitment with NIH guidelines for hormonal interventions, emphasizing transparency in adverse event reporting .
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
